molecular formula C37H72O5 B10788609 Stearic acid, monoester with glycerol monopalmitate CAS No. 14015-55-5

Stearic acid, monoester with glycerol monopalmitate

Cat. No.: B10788609
CAS No.: 14015-55-5
M. Wt: 597.0 g/mol
InChI Key: VYQDALBEQRZDPL-UHFFFAOYSA-N
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Description

Stearic acid, monoester with glycerol monopalmitate: is a compound formed by the esterification of stearic acid and glycerol monopalmitate. It is a type of monoglyceride, which is commonly used in various industrial applications due to its unique chemical properties. The molecular formula of this compound is C37H72O5 , and it has a molecular weight of 596.96458 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearic acid, monoester with glycerol monopalmitate typically involves the esterification of stearic acid with glycerol monopalmitate. This reaction can be catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and phosphoric acid, while basic catalysts include metal hydroxides and inorganic carbonates .

Industrial Production Methods: Industrial production of this compound often involves a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Stearic acid, monoester with glycerol monopalmitate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, stearic acid, monoester with glycerol monopalmitate is used as an emulsifier and surfactant in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used as a model lipid to study the behavior of lipid bilayers and membrane dynamics. It is also used in the preparation of liposomes for drug delivery applications .

Medicine: In medicine, this compound is used as an excipient in pharmaceutical formulations. It helps in improving the bioavailability and stability of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used as a lubricant, plasticizer, and antistatic agent in the production of plastics and other materials. It is also used as a thickening agent in cosmetics and personal care products .

Mechanism of Action

The mechanism of action of stearic acid, monoester with glycerol monopalmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Glycerol monostearate: A monoglyceride formed by the esterification of glycerol with stearic acid.

    Glycerol monopalmitate: A monoglyceride formed by the esterification of glycerol with palmitic acid.

Uniqueness: Stearic acid, monoester with glycerol monopalmitate is unique due to its combination of stearic acid and glycerol monopalmitate, which imparts distinct chemical and physical properties. This compound exhibits a balance of hydrophilic and hydrophobic characteristics, making it highly effective as an emulsifier and surfactant .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQDALBEQRZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276259, DTXSID40952074
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29593-61-1, 14015-55-5
Record name Stearic acid, monoester with glycerol monopalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriol hexadecanoate octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hexadecanoyloxy)-3-hydroxypropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearic acid, monoester with glycerol monopalmitate
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